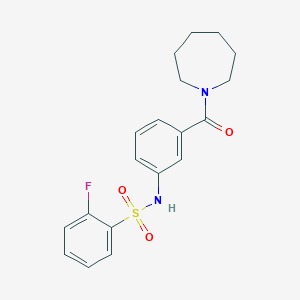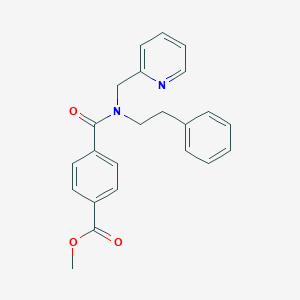
Methyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate, also known as MPECB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPECB is a member of the benzoate family, which is known for its diverse range of biological activities. In
Mecanismo De Acción
The mechanism of action of Methyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Methyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. Methyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling.
Biochemical and Physiological Effects:
Methyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate has been shown to have a number of biochemical and physiological effects. In addition to its anti-proliferative and apoptotic effects on cancer cells, Methyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate has also been shown to have anti-inflammatory effects. Methyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6. Methyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate has also been shown to have neuroprotective effects, and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Methyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate is its relatively simple synthesis method, which makes it accessible for researchers. Another advantage is its diverse range of biological activities, which make it a promising compound for further research. One limitation of Methyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate is its low yield during synthesis, which can make it difficult to obtain large quantities of the compound for experiments.
Direcciones Futuras
There are a number of future directions for research on Methyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate. One area of research is in the development of Methyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate analogs with improved potency and selectivity. Another area of research is in the study of Methyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate as a potential treatment for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of Methyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate and its potential applications in cancer research.
Métodos De Síntesis
The synthesis of Methyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate involves a multi-step reaction sequence starting from commercially available starting materials. The first step involves the condensation of pyridine-2-carbaldehyde with phenethylamine to form the corresponding imine. This imine is then reduced with sodium borohydride to give the corresponding amine. The amine is then reacted with methyl 4-bromobenzoate to give the final product, Methyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate. The yield of this reaction sequence is typically around 50%.
Aplicaciones Científicas De Investigación
Methyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate has been shown to have potential applications in scientific research due to its ability to modulate various biological pathways. One area of research where Methyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate has been studied is in the field of cancer research. Methyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate has been shown to have anti-proliferative effects on various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Methyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
methyl 4-[2-phenylethyl(pyridin-2-ylmethyl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-28-23(27)20-12-10-19(11-13-20)22(26)25(17-21-9-5-6-15-24-21)16-14-18-7-3-2-4-8-18/h2-13,15H,14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBNPOQLIRSYBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

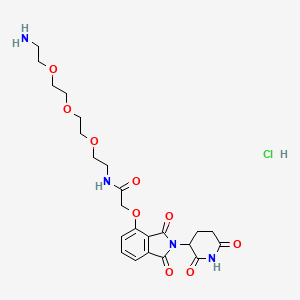
![1-[4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2814195.png)
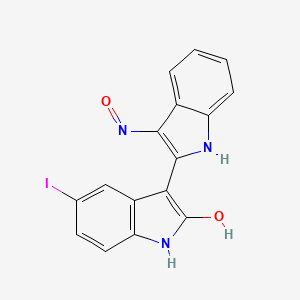
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylsulfonylpiperazine](/img/structure/B2814197.png)
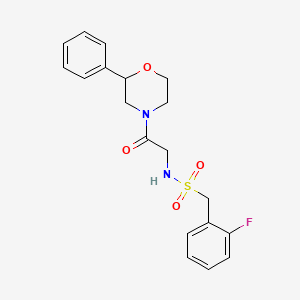
![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2814199.png)
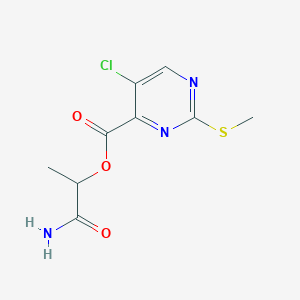
![ethyl 2-[2-[1-[2-(naphthalene-2-carbonylamino)ethyl]indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2814201.png)
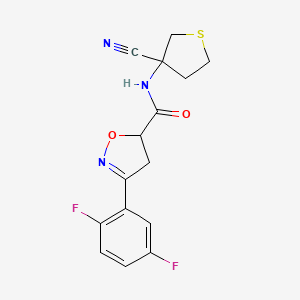
![ethyl 2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2814204.png)
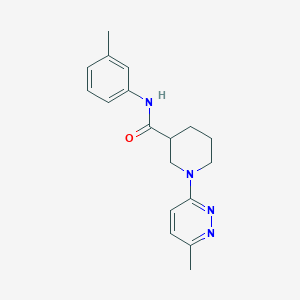
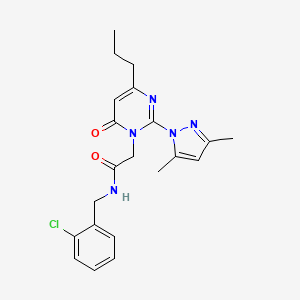
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2814211.png)
